molecular formula C8H15NO2 B14303229 3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one CAS No. 115152-68-6

3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one

Katalognummer: B14303229
CAS-Nummer: 115152-68-6
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: WMZYZISESWKMQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one is an organic compound with a unique structure that includes both a hydroxy group and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one can be achieved through several methods. One common approach involves the reaction of 3-hydroxybutan-2-one with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or reductive amination. These methods are designed to maximize yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce different amines or alcohols .

Wissenschaftliche Forschungsanwendungen

3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other hydroxy and amino-substituted butanones, such as 3-hydroxybutan-2-one and 3-amino-2-butanone .

Uniqueness

What sets 3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

115152-68-6

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

3-(3-hydroxybutan-2-ylideneamino)butan-2-one

InChI

InChI=1S/C8H15NO2/c1-5(7(3)10)9-6(2)8(4)11/h5,8,11H,1-4H3

InChI-Schlüssel

WMZYZISESWKMQW-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C)N=C(C)C(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.